molecular formula C7H8BrCl2N B2811516 (5-Bromo-2-chlorophenyl)methanamine hydrochloride CAS No. 1338473-83-8

(5-Bromo-2-chlorophenyl)methanamine hydrochloride

Cat. No.: B2811516
CAS No.: 1338473-83-8
M. Wt: 256.95
InChI Key: LTXSJWGESUZZPF-UHFFFAOYSA-N
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Description

(5-Bromo-2-chlorophenyl)methanamine hydrochloride is an organic compound with the molecular formula C7H7BrClN It is a derivative of methanamine, substituted with bromine and chlorine atoms on the phenyl ring

Preparation Methods

The synthesis of (5-Bromo-2-chlorophenyl)methanamine hydrochloride typically involves the following steps:

    Bromination and Chlorination: The starting material, phenylmethanamine, undergoes bromination and chlorination to introduce the bromine and chlorine substituents on the phenyl ring.

    Amination: The halogenated intermediate is then subjected to amination to introduce the methanamine group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

(5-Bromo-2-chlorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-Bromo-2-chlorophenyl)methanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the effects of halogenated amines on biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-chlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(5-Bromo-2-chlorophenyl)methanamine hydrochloride can be compared with other halogenated amines, such as:

  • 1-(4-Bromo-2-chlorophenyl)methanamine hydrochloride
  • 1-(5-Bromo-2-fluorophenyl)methanamine hydrochloride
  • 1-(5-Chloro-2-iodophenyl)methanamine hydrochloride

These compounds share similar structural features but differ in the position and type of halogen substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN.ClH/c8-6-1-2-7(9)5(3-6)4-10;/h1-3H,4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXSJWGESUZZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338473-83-8
Record name (5-bromo-2-chlorophenyl)methanamine hydrochloride
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